
2-Butanone, 3,3-dibromo-4,4-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3,3-dibromo-4,4-dimethoxy- is an organic compound with the molecular formula C6H10Br2O3 It is a derivative of butanone, where two bromine atoms and two methoxy groups are substituted at the 3 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dibromo-4,4-dimethoxy- typically involves the bromination of 4,4-dimethoxy-2-butanone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The process generally involves the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where 4,4-dimethoxy-2-butanone is treated with bromine in a suitable solvent. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3,3-dibromo-4,4-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,3-dibromo-4,4-dimethoxybutanol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms like 3,3-dibromo-4,4-dimethoxybutanol.
Oxidation: Oxidized products such as carboxylic acids.
Applications De Recherche Scientifique
2-Butanone, 3,3-dibromo-4,4-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3,3-dibromo-4,4-dimethoxy- involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions applied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethoxy-2-butanone: A precursor in the synthesis of 2-Butanone, 3,3-dibromo-4,4-dimethoxy-.
3,3-Dibromo-2-butanone: Lacks the methoxy groups present in 2-Butanone, 3,3-dibromo-4,4-dimethoxy-.
2-Butanone: The parent compound without the bromine and methoxy substitutions.
Uniqueness
2-Butanone, 3,3-dibromo-4,4-dimethoxy- is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
210366-88-4 |
|---|---|
Formule moléculaire |
C6H10Br2O3 |
Poids moléculaire |
289.95 g/mol |
Nom IUPAC |
3,3-dibromo-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C6H10Br2O3/c1-4(9)6(7,8)5(10-2)11-3/h5H,1-3H3 |
Clé InChI |
BHBDOAGLIMJHBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(OC)OC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


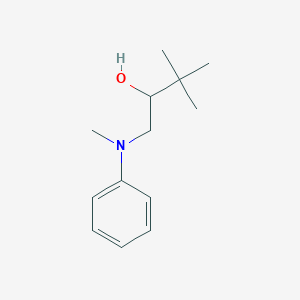
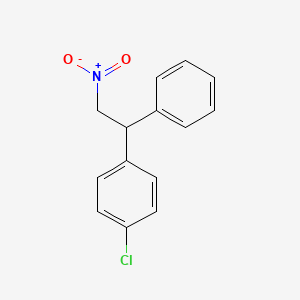
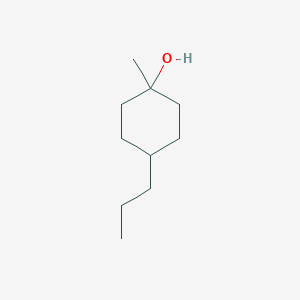
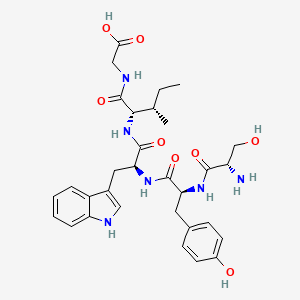
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
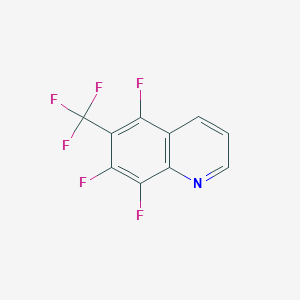
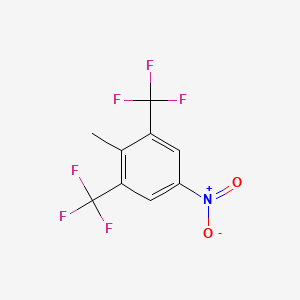


![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
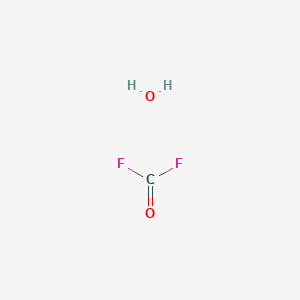
![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
